1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine
Overview
Description
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine, or 1-(2CF2OEt)-PEA, is an organic compound that has been used in a variety of scientific research applications. It is a white solid that is soluble in water, ethanol, and other organic solvents. This compound has been studied for its potential therapeutic uses, such as its anti-inflammatory and anti-cancer properties. Additionally, it has been used in laboratory experiments to explore its biochemical and physiological effects. In
Scientific Research Applications
Antidepressant Activity
- A study investigated 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to the compound , for their potential antidepressant activity. These derivatives showed an ability to inhibit neurotransmitter uptake and were tested in rodent models for antidepressant effects. Venlafaxine, a compound from this series, is undergoing clinical evaluation (Yardley et al., 1990).
Analytical Characterizations
- Research on 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, which share a similar structural motif, focused on analytical characterizations. This study is significant for understanding the analytical aspects of related compounds (Dybek et al., 2019).
Effects on Photosynthesis
- A study on N-phenyl-2-naphthylamine, which bears resemblance in structure, demonstrated its effects on aquatic unicellular algae, indicating a potential research application in understanding environmental impacts (Qian et al., 2009).
Biomedical Applications
- Poly(3,4-dihyroxyphenyl)ethylamine, a related compound, was explored for its potential as a nontoxic, blood compatible, antioxidant, and drug delivery material, showcasing its biomedical application possibilities (Sahiner et al., 2018).
Inhibition of Cholesterol Biosynthesis
- Amides of beta-(4-chlorophenoxy)-alpha-phenyl-ethylamines were tested for their inhibitory activity on cholesterol biosynthesis in vitro. This research highlights potential applications in the development of cholesterol-lowering drugs (Rossi et al., 1989).
properties
IUPAC Name |
1-[2-chloro-4-(2,2-difluoroethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2NO/c1-6(14)8-3-2-7(4-9(8)11)15-5-10(12)13/h2-4,6,10H,5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXPUVHOGFXGLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OCC(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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